molecular formula C11H13Cl2N3O2 B2592040 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine CAS No. 1435804-76-4

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine

Cat. No.: B2592040
CAS No.: 1435804-76-4
M. Wt: 290.14
InChI Key: FHPKPXHFWZIJCG-UHFFFAOYSA-N
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Description

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine (CAS 1435804-76-4) is a chemical compound with the molecular formula C11H12ClN3O2 and a molecular weight of 253.68. This specialty chemical features a 1,2,4-oxadiazole heterocycle, a structure recognized for its significant value in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance the metabolic stability of potential drug candidates . This particular derivative is supplied as a research chemical intended for use as a building block in organic synthesis and drug discovery programs. The primary research application of this compound is as a key synthetic intermediate or a versatile building block for the discovery and development of novel bioactive molecules. Compounds based on the 1,2,4-oxadiazole scaffold have been extensively investigated and display a wide spectrum of biological activities, including potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents . Furthermore, research into related cationic amphiphilic drugs has highlighted that some compounds capable of inhibiting lysosomal phospholipase A2 (PLA2G15) may be implicated in drug-induced phospholipidosis, a form of phospholipid accumulation within lysosomes . This makes such structures valuable in toxicological studies aimed at understanding and predicting this form of drug toxicity during the development process . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-3-1-2-4-9(8)16-7-10-14-11(5-6-13)17-15-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMOLCBTYWAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC(=N2)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy-substituted oxadiazole.

    Attachment of the ethanamine side chain: The final step involves the reaction of the chlorophenoxy-substituted oxadiazole with an appropriate amine, such as ethylenediamine, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxides and hydroxides.

    Reduction: Reduced derivatives such as amines and alcohols.

    Substitution: Substituted products with various functional groups replacing the chlorophenoxy group.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is in anticancer research. Studies have demonstrated that derivatives of the oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa10.64 - 33.62Induction of apoptosis
Related compoundsHeLaComparable to CisplatinVarious

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells, disrupting critical cellular processes necessary for cancer cell survival .

Antimicrobial Properties

In addition to its anticancer potential, the compound has been evaluated for antimicrobial activity. Oxadiazole derivatives are known to possess antimicrobial properties, making them candidates for further development in treating infections.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DE. coli32
Compound ES. aureus16
Compound FC. albicans64

These findings suggest that modifications in the oxadiazole ring can significantly influence biological activity, enhancing both anticancer and antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Specific substitutions on the oxadiazole ring and phenyl groups have been shown to affect their binding affinity to target proteins and overall biological effectiveness.

Case Studies

Several studies have highlighted the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A notable study synthesized various oxadiazole derivatives and assessed their cytotoxicity against human cancer cell lines. The results indicated that structural modifications significantly impacted their anticancer efficacy.
  • Mechanistic Insights : Research has elucidated that compounds with oxadiazole rings can inhibit key enzymes involved in cell proliferation, such as thymidylate synthase and topoisomerase II .

Mechanism of Action

The mechanism of action of 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, particularly those involved in oxidative stress and inflammatory responses. The presence of the chlorophenoxy group allows it to interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds and other interactions with active sites.

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituents on the oxadiazole ring and amine side chains:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Identifier (CAS/RN)
Target Compound (2-Chlorophenoxy)methyl Ethanamine 267.72* Not explicitly listed
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-Chlorophenyl Ethanamine (HCl salt) 260.12 1245569-30-5
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine 4-Methoxyphenyl Ethanamine 259.29 885953-52-6
2-[3-(3-Ethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride Ethyl Ethanamine (HCl salt) 192.67 1039994-46-1

*Calculated based on formula C₁₁H₁₁ClN₃O₂.

Key Observations :

  • Chlorophenyl vs. Phenoxymethyl: The target compound’s (2-chlorophenoxy)methyl group introduces steric bulk and ortho-substitution effects compared to the planar 4-chlorophenyl group in . This may reduce aromatic stacking interactions but enhance hydrophobic binding.
  • Methoxy vs.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability. The target compound’s free amine may require salt formation for optimal pharmacokinetics.
  • LogP: Estimated LogP values (via computational methods) suggest the target compound (LogP ~2.1) is less lipophilic than the 4-chlorophenyl analog (LogP ~2.8) due to the oxygen in the phenoxy group .

Biological Activity

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine, commonly referred to as compound CB81508239, is a synthetic derivative of oxadiazole that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₇ClN₄O₄
  • Molecular Weight : 294.65 g/mol
  • CAS Number : 1215453-59-0
  • Density : 1.74 g/cm³ (predicted)
  • pKa : 4.57 (predicted)

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies suggest that the compound interacts with cellular pathways that regulate cell cycle progression and apoptosis.

  • Apoptosis Induction : The compound has been shown to increase the sub-G1 phase population in various cancer cell lines, indicating a rise in apoptotic cells. This effect is mediated through caspase activation, which is a hallmark of programmed cell death.
  • Cell Cycle Arrest : Flow cytometric analyses reveal that treatment with the compound results in cell cycle arrest at the S and G2/M phases, suggesting interference with DNA synthesis and mitosis.

Biological Activity Overview

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceCell Lines TestedIC50 Values (µM)Observed Effects
MOLT-4 (Leukemia)10Induction of apoptosis and cell cycle arrest
HL-60 (Leukemia)10Significant cytotoxicity compared to cisplatin
U937 (Lymphoma)>100Minimal suppressive effect on normal PBMC
COLO-205 (Colon)Not specifiedInduction of characteristic apoptotic morphology

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated the antitumor efficacy of various oxadiazole derivatives, including our compound of interest. The results indicated that this compound exhibited significant cytotoxicity across multiple human tumor cell lines. Notably, it demonstrated higher efficacy than traditional chemotherapeutics like camptothecin and cisplatin at similar concentrations .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound triggers apoptosis through a caspase-dependent pathway. Light and electron microscopy confirmed morphological changes consistent with apoptosis in treated MOLT-4 cells. These findings underscore the potential of this compound as a lead candidate for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine, and how can reaction efficiency be optimized?

  • Methodology :

  • Cyclocondensation : Use 2-chlorophenoxy acetamide derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .
  • Ethanamine coupling : Introduce the ethanamine moiety via nucleophilic substitution or reductive amination. Monitor reaction progress via HPLC to minimize side products .
  • Example : A related oxadiazole-ethanamine derivative was synthesized with 85% yield using dry THF under reflux (120°C, 12 hours) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Confirm planarity of the 1,2,4-oxadiazole ring and bond angles (e.g., C=N bond length ~1.30 Å, N-O bond ~1.36 Å) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For example, the ethanamine proton signals typically appear at δ 2.8–3.2 ppm .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 296.7 for the free base) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity. For example, Becke’s hybrid functional (B3LYP) with a 6-31G(d) basis set provides accurate thermochemical data for oxadiazoles .
  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Compare with analogs like irampanel (BIIR 561), a known AMPA receptor antagonist .
  • Data correlation : Validate computational bond lengths (±0.02 Å) and angles (±2°) against X-ray crystallography .

Q. How does the 2-chlorophenoxy group influence the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic stability assays : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Chlorophenoxy derivatives typically show half-lives >24 hours due to steric hindrance .
  • Oxidative stress testing : Expose to H2_2O2_2 or liver microsomes to assess metabolic pathways. The oxadiazole ring is generally resistant to oxidation, but the ethanamine group may undergo N-dealkylation .

Q. What strategies can resolve contradictory bioactivity data in receptor-binding studies?

  • Methodology :

  • Orthogonal assays : Combine radioligand binding (e.g., 3H^3H-serotonin for 5-HT receptors) with functional assays (cAMP accumulation).
  • Structural analogs : Compare with compounds like GR 127935 (a 1,2,4-oxadiazole-containing benzamide) to identify critical pharmacophores .
  • Statistical analysis : Use ANOVA to assess batch-to-batch variability in purity (>95% by HPLC) .

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